molecular formula C15H15NO3 B8422543 Benzyl 2-(4-aminophenoxy)acetate

Benzyl 2-(4-aminophenoxy)acetate

Cat. No. B8422543
M. Wt: 257.28 g/mol
InChI Key: RYTHYNMBWZRPKN-UHFFFAOYSA-N
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Patent
US05922717

Procedure details

27.0 g (0.094 mmol) of benzyl 2-(4-nitrophenoxy)acetate are dissolved in 1200 ml of methanol and hydrogenated in the presence of 5 g of rhodium-on-charcoal with hydrogen at room temperature under 3 bar. After about 2 hours, the uptake of hydrogen has ended and, after the catalyst has been filtered off with suction, the mother liquor is concentrated to dryness in vacuo. The residue is suspended in about 300 ml of methylene chloride and, after filtration, the filtrate is concentrated to dryness.
Name
benzyl 2-(4-nitrophenoxy)acetate
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
rhodium-on-charcoal
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:11])=[CH:20][CH:21]=1

Inputs

Step One
Name
benzyl 2-(4-nitrophenoxy)acetate
Quantity
27 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OCC2=CC=CC=C2)C=C1
Name
rhodium-on-charcoal
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after the catalyst has been filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
after filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC=C(OCC(=O)OCC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.